molecular formula C23H18N4O3S B2682371 3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207058-03-4

3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2682371
CAS No.: 1207058-03-4
M. Wt: 430.48
InChI Key: KPEFOVLXYAGRJE-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through a cyclization reaction with formamide under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the quinazoline intermediate with a suitable hydrazide, followed by cyclization with a carboxylic acid derivative.

    Attachment of the Thiophene Moiety: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The quinazoline core is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. The oxadiazole and thiophene moieties could further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.

    Oxadiazole Derivatives: Compounds such as furazolidone, which is used as an antimicrobial agent.

    Thiophene Derivatives: Compounds like pioglitazone, which is used in the treatment of diabetes.

Uniqueness

What sets 3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione apart is its combination of these three distinct moieties in a single molecule. This unique structure could confer a combination of properties from each moiety, potentially leading to novel applications and enhanced efficacy in its intended uses.

Properties

CAS No.

1207058-03-4

Molecular Formula

C23H18N4O3S

Molecular Weight

430.48

IUPAC Name

3-(4-ethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H18N4O3S/c1-2-15-9-11-16(12-10-15)27-22(28)17-6-3-4-7-18(17)26(23(27)29)14-20-24-21(25-30-20)19-8-5-13-31-19/h3-13H,2,14H2,1H3

InChI Key

KPEFOVLXYAGRJE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5

solubility

not available

Origin of Product

United States

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